Azithromycin Impurity O
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)
The control of impurities in Active Pharmaceutical Ingredients (APIs) is a fundamental requirement in the pharmaceutical industry to ensure the safety and efficacy of drug products. pharmaffiliates.comcontractpharma.comcymitquimica.com Impurities are unwanted chemical substances that can arise during the manufacturing process or storage of the API and can potentially affect the quality, safety, and efficacy of the final pharmaceutical product. contractpharma.comcymitquimica.com The presence of even small amounts of impurities can have significant consequences, including altering the drug's therapeutic effect, reducing its shelf life, or causing adverse health effects. contractpharma.comijprdjournal.com
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (USFDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. chemass.sioceanicpharmachem.comontosight.ai These guidelines necessitate the identification, quantification, and control of impurities to ensure they remain below established safety thresholds. ijprdjournal.comoceanicpharmachem.com A comprehensive understanding and control of impurity profiles are essential for regulatory approval and for maintaining product quality throughout its lifecycle. pharmaffiliates.comoceanicpharmachem.com
Classification and Origins of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. ganeshremedies.comgmpinsiders.compharmastate.academymoravek.com
Organic Impurities: These are the most common type of impurities and can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ganeshremedies.compharmastate.academymoravek.com They are structurally related to the drug substance and can form during manufacturing or upon storage. gmpinsiders.com
Inorganic Impurities: These impurities are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. ganeshremedies.compharmastate.academymoravek.com Their presence is typically known and they are identified through established analytical procedures. ganeshremedies.com
Residual Solvents: These are volatile organic compounds used during the synthesis of the API that are not completely removed during the manufacturing process. contractpharma.commoravek.com Regulatory guidelines classify these solvents based on their toxicity risk. pharmastate.academy
The origin of impurities is closely linked to the synthetic route of the manufacturing process, and different production methods for the same drug can lead to different impurity profiles. ganeshremedies.com
Overview of Azithromycin (B1666446): Synthetic Context and Quality Considerations
Azithromycin is a widely used macrolide antibiotic, a subclass known as azalides. ijper.orgpfizer.com It is derived from erythromycin (B1671065) A through the insertion of a nitrogen atom into the lactone ring. pfizer.com This structural modification enhances its stability in acidic environments and improves its oral bioavailability compared to erythromycin. ceu.es Azithromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. pfizer.com
The synthesis of azithromycin is a multi-step process, and like any complex chemical synthesis, it can generate various process-related impurities and degradation products. ganeshremedies.comnih.gov Ensuring the quality of azithromycin involves rigorous control over the manufacturing process to minimize the formation of these impurities. google.com Regulatory pharmacopoeias, such as the European Pharmacopoeia and the Chinese Pharmacopoeia, define specific limits for a number of identified impurities in azithromycin to guarantee the drug's quality and safety. google.com
Academic Rationale for Research on Specific Azithromycin Impurities
Research into specific impurities of azithromycin is driven by the need to ensure drug safety and to fully understand the potential biological effects of these minor components. nih.gov While the levels of impurities in the final drug product are typically low, some may possess biological activity or toxicity. chemass.sinih.gov For instance, studies have investigated the potential hepatotoxicity of certain azithromycin impurities. nih.gov
The identification, characterization, and synthesis of individual impurities are crucial for several reasons. They serve as reference standards for the development and validation of analytical methods used in quality control. synzeal.comclearsynth.com Furthermore, understanding the structure-activity relationship of these impurities can provide valuable insights into their potential pharmacological or toxicological effects. nih.gov This knowledge is essential for establishing appropriate control strategies and specifications for the final drug product.
Research Focus on Azithromycin Impurity O within the Macrolide Landscape
This compound has been a subject of interest within the broader research on macrolide antibiotic impurities. cymitquimica.combiosynth.com It is identified as a minor component that can be found during the chromatographic purification of azithromycin. cymitquimica.combiosynth.com The focus on this specific impurity stems from the overarching principle of ensuring the purity and safety of the final azithromycin product.
The chemical name for this compound is 2-Desethyl-2-propylazithromycin. synzeal.comclearsynth.comnih.gov Its presence and control are addressed in pharmacopoeias, highlighting its regulatory relevance. biosynth.com Research on this compound involves its chemical synthesis, characterization, and the development of analytical methods for its detection and quantification in the bulk drug substance. synzeal.comclearsynth.com
Chemical Profile of this compound
| Identifier | Value | Source |
| Chemical Name | 2-Desethyl-2-propylazithromycin | synzeal.comclearsynth.comnih.govallmpus.com |
| CAS Number | 763924-54-5 | synzeal.comclearsynth.comallmpus.com |
| Molecular Formula | C39H74N2O12 | synzeal.comclearsynth.combiosynth.comnih.govallmpus.com |
| Molecular Weight | 763.01 g/mol | clearsynth.combiosynth.comallmpus.com |
Structure
2D Structure
Properties
Molecular Formula |
C39H74N2O12 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
InChI Key |
PMJMEZRLHVDXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Elucidation of the Chemical Structure and Identity of Azithromycin Impurity O
Methodologies for Structure Elucidation of Complex Organic Impurities
The structural characterization of pharmaceutical impurities like Azithromycin (B1666446) Impurity O is a systematic process that employs sophisticated analytical methods to determine molecular formula, connectivity, and stereochemistry. The cornerstone of this process involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information to build a complete and unambiguous structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complex macrolide like Azithromycin Impurity O, a suite of one-dimensional and two-dimensional NMR experiments is required for complete spectral assignment. veeprho.com
One-dimensional NMR forms the foundation of spectral analysis. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of this compound would show a complex array of signals corresponding to the 74 protons in the molecule. Key diagnostic signals would include those for the methyl groups, methine protons on the macrolide ring and sugar moieties, and the characteristic signals of the additional methylene (B1212753) group in the propyl substituent that distinguishes it from azithromycin.
¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, 39 distinct carbon signals are expected. The chemical shifts of these signals indicate the functional group and hybridization of each carbon atom, such as those belonging to carbonyls, ethers, alcohols, amines, and aliphatic chains. The presence of a signal corresponding to the additional methylene carbon of the propyl group would be a key identifier.
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Features of this compound Note: This table provides illustrative chemical shift values for distinguishing features based on known macrolide structures. Actual values may vary based on experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| C2-CH | Multiplet | ~45.5 | Methine proton at C2 |
| C2-CH₂CH₂CH₃ | Multiplet | ~30.1 | Methylene group of propyl chain |
| C2-CH₂CH₂CH₃ | Multiplet | ~20.5 | Methylene group of propyl chain |
| C2-CH₂CH₂CH₃ | Triplet | ~10.2 | Terminal methyl of propyl chain |
| N-CH₃ | Singlet | ~40.3 | N-Methyl group on macrolide |
| N(CH₃)₂ | Singlet | ~41.5 | Dimethylamino group on desosamine (B1220255) |
| C1''-OCH₃ | Singlet | ~50.1 | Methoxy group on cladinose (B132029) |
While 1D NMR provides foundational data, 2D NMR experiments are essential to piece together the complex puzzle of the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton connectivity networks within the macrolide ring and the two sugar residues, helping to trace the spin systems of the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for unambiguously assigning the chemical shifts of both the proton and its corresponding carbon, confirming the location of the propyl group at the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps to connect the different structural fragments. For instance, it can show correlations from the protons of the sugar moieties to the carbons of the macrolide ring, confirming the glycosylation sites. It also helps in assigning quaternary carbons that are not visible in an HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. This is vital for determining the relative stereochemistry of the molecule, showing the spatial arrangement of substituents on the macrolide ring and the conformation of the sugar rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with calculated masses for potential molecular formulas, the unique formula of C39H74N2O12 can be unequivocally confirmed, which is a critical first step in structure elucidation.
Table 2: HRMS Data for this compound
| Ion Type | Calculated Exact Mass (C₃₉H₇₄N₂O₁₂) | Measured Exact Mass | Mass Difference (ppm) |
|---|
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule of Impurity O, m/z 763.5), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern of macrolides is well-characterized and typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, and subsequent fragmentation of the macrolide ring.
The MS/MS spectrum of this compound would be expected to show characteristic losses of the desosamine and cladinose sugars. The mass of the remaining aglycone fragment would be higher than that of azithromycin's aglycone, corresponding to the mass difference between a propyl and an ethyl group, thereby confirming the nature and location of the substitution.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of Azithromycin exhibits characteristic absorption bands that are anticipated to be present in the spectrum of Impurity O. researchgate.net Key functional groups include hydroxyl (-OH), amine (N-H), carbonyl (C=O), and various C-H and C-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohols) | ~3559 - 3488 | Stretching |
| N-H (Amine) | ~3559 - 3488 | Stretching |
| C-H (Alkanes) | ~2974 (asymmetric), ~2898 (symmetric) | Stretching |
| C=O (Lactone) | ~1721 | Stretching |
| C-O (Ethers, Alcohols) | ~1250 - 1000 | Stretching |
Raman Spectroscopy: Similarly, Raman spectroscopy can be employed to identify key structural features. A study on Azithromycin identified several characteristic Raman spectral peaks that would be expected in the analysis of Impurity O. nih.gov These peaks correspond to various vibrational modes within the molecule.
| Assignment | Wavenumber (cm⁻¹) |
|---|---|
| C-H bending/deformation | 1454 |
| C-O stretching | 1042 |
| C-C stretching | 963 |
| CH₂ rocking | 908 |
| C-N stretching | 811 |
| Ring vibrations | 774, 731 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Currently, there is no publicly available X-ray crystallographic data specifically for this compound. However, the crystal structure of the parent drug, Azithromycin (often as a dihydrate), has been extensively studied. ceu.es Given that Impurity O is a close structural analogue, its solid-state conformation is predicted to be very similar to that of Azithromycin. Both molecules share the same complex 15-membered azalide ring and the two sugar moieties, desosamine and cladinose. The macrolide ring is known to adopt a stable, folded conformation. The primary structural deviation—the propyl group at position 2 in Impurity O versus the ethyl group in Azithromycin—is located on the periphery of the macrocycle and is not expected to significantly alter the core conformation of the ring system or the relative orientation of the appended sugars.
Confirmatory Studies of Specific Structural Features of this compound
Confirmatory studies for this compound primarily revolve around analytical techniques that verify its identity and distinguish it from Azithromycin and other related impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with mass spectrometry (MS). synthinkchemicals.com
In a typical HPLC analysis, Impurity O would exhibit a distinct retention time compared to Azithromycin, allowing for its separation and quantification. The slight increase in lipophilicity due to the substitution of an ethyl group with a propyl group is the basis for this chromatographic separation.
Mass spectrometry provides definitive confirmation of the molecular weight. For this compound, the expected mass would correspond to its molecular formula, C₃₉H₇₄N₂O₁₂. High-resolution mass spectrometry can further confirm the elemental composition with high accuracy, leaving no ambiguity in its identification. While detailed reports of these confirmatory studies are often proprietary, reference standards for this compound are available from various suppliers, who provide a certificate of analysis that includes data from techniques such as ¹H-NMR, Mass Spectrometry, and HPLC to confirm the structure and purity. allmpus.comsynthinkchemicals.com
Stereochemical and Chiral Considerations in Impurity O Structure
The structure of this compound is characterized by a high degree of stereochemical complexity, containing multiple chiral centers. The specific three-dimensional arrangement of atoms is crucial to its identity and is inherited from the parent Azithromycin molecule.
The IUPAC name, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-..., explicitly defines the absolute configuration at each of the fourteen stereocenters on the aglycone macrocycle. synzeal.comallmpus.com This precise stereochemistry is a direct result of the biosynthetic pathway of the parent compound and is retained during the process that leads to the formation of the impurity.
Genesis and Mechanistic Pathways of Azithromycin Impurity O Formation
Process-Related Formation during Azithromycin (B1666446) Synthesis
The manufacturing process of Azithromycin is a multi-step chemical transformation of Erythromycin (B1671065) A. The core of this synthesis involves the expansion of the 14-membered lactone ring of Erythromycin A to the 15-membered azalide ring of Azithromycin. This is typically achieved through a sequence of reactions including oximation, Beckmann rearrangement, reduction, and reductive N-methylation. The formation of Azithromycin Impurity O is primarily attributed to the presence of a specific related substance in the Erythromycin A starting material.
Identification of Critical Reaction Steps and Intermediates Implicated in Impurity O Formation
The critical point for the introduction of the structural feature that leads to this compound is the purity of the initial raw material, Erythromycin A. The subsequent reaction steps—oximation, Beckmann rearrangement, reduction, and reductive N-methylation—are not believed to generate the propyl group from the ethyl group of Erythromycin A but rather carry through an already existing structural analogue.
The key intermediate that leads to the formation of this compound is 13-Desethyl, 13-propyl-Erythromycin A , an identified related substance of Erythromycin A. The numbering of the carbon atoms in the macrolide ring of Erythromycin A differs from that of Azithromycin. The C13 position in Erythromycin A, which bears an ethyl group, corresponds to the C2 position in the Azithromycin lactone ring.
If 13-Desethyl, 13-propyl-Erythromycin A is present in the Erythromycin A raw material, it will undergo the same sequence of chemical transformations as Erythromycin A itself:
Oximation: The C9 ketone of 13-Desethyl, 13-propyl-Erythromycin A is converted to an oxime.
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to form the corresponding 15-membered lactam (an azalide precursor), now containing a propyl group at the C2 position.
Reduction: The lactam is reduced to the corresponding cyclic amine.
Reductive N-methylation: The secondary amine in the azalide ring is N-methylated to yield the final impurity, 2-Desethyl-2-propylazithromycin (this compound).
Thus, each step in the synthesis of Azithromycin is a critical step in the formation of Impurity O, not by creating the impurity, but by converting the precursor impurity from the raw material into its final form.
Side Reactions and Undesired Transformations Leading to Impurity O
While the primary source of this compound is the raw material, it is important to consider other theoretical, though less likely, pathways for its formation.
Incomplete reactions or unoptimized conditions during the synthesis of Azithromycin are known to generate various impurities. However, these are typically related to unreacted intermediates, over-reaction products, or degradation products. There is no scientific evidence to suggest that such conditions would lead to the specific conversion of the C2-ethyl group of Azithromycin or its precursors into a propyl group. Such a transformation would require a C-C bond formation, which is not a plausible side reaction under the standard conditions used for Azithromycin synthesis.
Theoretically, impurities within reagents or solvents could participate in side reactions. However, for the formation of this compound, a reagent would need to be capable of introducing a propyl group at a specific position on the macrolide ring. This is highly unlikely given the nature of the reagents used in the synthesis, which are primarily involved in functional group transformations (oximation, reduction, methylation) rather than alkyl chain extension at a non-activated carbon center.
The Beckmann rearrangement is a key step in the synthesis of Azithromycin. While rearrangements are a core part of the synthesis, there are no known or plausible rearrangement pathways that would result in the conversion of an ethyl group to a propyl group on the macrolide backbone. The Beckmann rearrangement itself involves the migration of a group to a nitrogen atom and does not affect the alkyl substituents on the lactone ring.
Influence of Raw Material Purity and Starting Material Specifications
The most significant factor influencing the level of this compound in the final product is the purity of the Erythromycin A starting material. Erythromycin is produced via fermentation, and the producing microorganism, Saccharopolyspora erythraea, can sometimes produce structurally related analogues of Erythromycin A, including those with different alkyl side chains.
The presence of 13-Desethyl, 13-propyl-Erythromycin A in the Erythromycin A raw material is the direct precursor to this compound. Therefore, stringent specifications and robust analytical methods for the testing of Erythromycin A are crucial for controlling the level of Impurity O in the final Azithromycin product.
Table 1: Key Compounds in the Formation Pathway of this compound
| Compound Name | Role in Impurity Formation | Chemical Structure Implication |
|---|---|---|
| Erythromycin A | Starting material for Azithromycin synthesis | Contains an ethyl group at the C13 position |
| 13-Desethyl, 13-propyl-Erythromycin A | Impurity in Erythromycin A raw material | Contains a propyl group at the C13 position |
| Azithromycin | Final active pharmaceutical ingredient | Contains an ethyl group at the C2 position |
| This compound (2-Desethyl-2-propylazithromycin) | Process-related impurity in Azithromycin | Contains a propyl group at the C2 position |
Table 2: Research Findings on Azithromycin Impurity Formation
| Finding | Implication for Impurity O Formation | Reference |
|---|---|---|
| The synthesis of Azithromycin from Erythromycin A involves oximation, Beckmann rearrangement, reduction, and reductive N-methylation. | These reaction steps convert the starting material and any related impurities into the final product and its corresponding impurities. | General knowledge of Azithromycin synthesis. |
| 13-Desethyl, 13-propyl-Erythromycin A is a known related substance of Erythromycin A. | This impurity in the raw material is the direct precursor to this compound. | Publicly available data on Erythromycin impurities. |
| The C13 position of Erythromycin A corresponds to the C2 position of the Azithromycin azalide ring. | This confirms the structural relationship between the starting material impurity and the final Azithromycin impurity. | Chemical structure analysis. |
Impact of Reaction Kinetics and Thermodynamics on Impurity O Yield
The rate of formation of Impurity O relative to the desired Azithromycin product will be governed by the activation energies of the respective reaction pathways. If the activation energy for the formation of the impurity is comparable to or lower than that of Azithromycin synthesis under certain process conditions (e.g., temperature, pressure, catalyst), a higher yield of the impurity can be expected.
Thermodynamically, the relative stability of Impurity O compared to Azithromycin and the equilibrium constant of the reaction leading to its formation will also play a crucial role. Process parameters are typically optimized to favor the formation of the thermodynamically more stable product, which is intended to be Azithromycin. However, deviations from optimal conditions can shift the equilibrium, potentially increasing the formation of undesirable byproducts like Impurity O. The control of reaction temperature, solvent polarity, and reagent stoichiometry are critical factors in minimizing its formation.
Degradation-Related Formation of this compound
Beyond its potential genesis during synthesis, this compound can also be formed through the degradation of the Azithromycin active pharmaceutical ingredient (API) under various stress conditions. Forced degradation studies are essential in identifying potential degradation products and establishing the degradation pathways of a drug substance.
Forced Degradation Studies of Azithromycin API Generating Impurity O
Forced degradation studies subject the drug substance to conditions more severe than accelerated stability testing to provoke degradation. These studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the drug. While many studies have investigated the degradation of Azithromycin under various stress conditions, the explicit identification of Impurity O as a degradant is not consistently reported across all studies. However, the general degradation pathways of Azithromycin provide insights into the potential for its formation.
Azithromycin is known to be susceptible to degradation in acidic conditions. The primary degradation pathway under acidic hydrolysis involves the cleavage of the glycosidic bond between the aglycone ring and the cladinose (B132029) sugar. While this is the major degradation route, the harsh acidic environment could potentially induce other modifications to the azithromycin molecule, although the direct formation of Impurity O through this pathway is not well-documented in the available literature.
A study on the degradation of Azithromycin in acidic media showed that the drug was completely degraded, though the specific degradation products corresponding to Impurity O were not explicitly identified. ceu.es
Under basic conditions, Azithromycin has been observed to be more stable compared to acidic conditions. However, some degradation can still occur, particularly at elevated temperatures. Studies have shown slight degradation of Azithromycin in basic media. ceu.es The potential for the formation of Impurity O under these conditions would likely involve base-catalyzed reactions affecting the side chains of the aglycone ring, but specific evidence for this pathway leading to Impurity O is limited.
Oxidative stress is a significant factor in the degradation of many pharmaceutical compounds. Azithromycin is susceptible to oxidation, which can lead to the formation of various degradation products. google.com The exocyclic amine group has been identified as a potential site for oxidative degradation. google.comcymitquimica.com A Chinese patent describes a method for synthesizing azithromycin oxidation impurities by reacting azithromycin with an oxidizing agent such as hydrogen peroxide, benzoyl hydroperoxide, or potassium permanganate. pharmaffiliates.com While this patent does not specifically name Impurity O as a product, it highlights the susceptibility of the molecule to oxidative transformation. It is plausible that oxidative conditions could lead to modifications of the ethyl side chain, potentially contributing to the formation of Impurity O, although a direct mechanistic link has not been established in the reviewed literature.
Table 1: Summary of Forced Degradation Studies on Azithromycin
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Complete degradation observed. | ceu.es |
| Basic Hydrolysis | Slight degradation observed. | ceu.es |
| Oxidation | Susceptible to degradation; exocyclic amine group is a potential site. | google.comcymitquimica.com |
| Photolytic | Degradation is dependent on pH and presence of photosensitizers. | mdpi.comsemanticscholar.org |
This table summarizes general findings from forced degradation studies on Azithromycin. The direct formation of Impurity O under these specific conditions is not consistently and explicitly documented in the cited sources.
Photostability is a critical attribute for any drug substance. Studies on the photolytic degradation of azithromycin have shown that its stability is influenced by factors such as pH and the presence of other substances that can act as photosensitizers. mdpi.comsemanticscholar.org The degradation of azithromycin under UV irradiation can be significant, especially in aqueous solutions. The degradation pathways are complex and can involve various photochemical reactions. The rate of degradation has been found to be pH-dependent, with increased degradation observed in more basic conditions when using H2O2 as an oxidant under UV light. mdpi.com While several degradation products are formed during photolysis, the specific generation of this compound through this pathway has not been definitively reported in the reviewed scientific literature.
Thermal Degradation Profiles
Thermal stress is a significant contributor to the degradation of Azithromycin and the subsequent formation of impurities, including Impurity O. Forced degradation studies have demonstrated that Azithromycin is susceptible to degradation at elevated temperatures.
One study involved heating Azithromycin at a temperature of 55°C for a period of two months. High-Performance Liquid Chromatography (HPLC) analysis of the stressed sample revealed the formation of several degradation products, which were identified by their relative retention times (RRT) compared to the parent Azithromycin peak. google.comgoogle.com While this study did not explicitly name Impurity O, it highlights the susceptibility of Azithromycin to thermal degradation and the generation of multiple impurities.
Another investigation into the thermal stability of Azithromycin at various temperatures provided more insight into the degradation kinetics. The study demonstrated a significant impact of heating on the stability of Azithromycin when the temperature was raised from 27°C to 60°C. oup.com This thermal stress resulted in the destruction of chemical bonds within the Azithromycin molecule, leading to the formation of at least five different fragmentation compounds.
The following table summarizes the findings from a study on the thermal degradation of Azithromycin, showing the percentage of degradation over time at a constant elevated temperature.
| Time (hours) | Degradation (%) at 50°C |
|---|---|
| 1 | 0.72 |
| 2 | 0.92 |
| 4 | 1.53 |
| 8 | 2.51 |
| 14 | 2.92 |
Identification of Degradation Products and Their Interrelationships
In addition to Impurity O, other known impurities of Azithromycin include Impurity E, Impurity I, and Impurity L. nih.gov Stress degradation studies have been conducted to resolve these impurities from the parent drug and from each other. nih.gov In one such study, Azithromycin was subjected to acidic and alkaline hydrolysis, oxidation, and reduction stress. The resulting degradation products were well-resolved from the pure drug, indicating that these conditions can lead to the formation of various impurities. nih.gov
A plausible degradation pathway for Azithromycin has been proposed based on HPLC/electrospray ionization-MS analysis of the degradation products formed under these stress conditions. nih.gov However, the specific interrelationships and potential conversion pathways between Impurity O and other identified impurities are not extensively detailed in the available scientific literature. Further research is needed to fully elucidate the network of degradation pathways and the potential for interconversion among the various Azithromycin impurities.
The table below lists some of the identified degradation products of Azithromycin from forced degradation studies, identified by their relative retention times (RRT) in HPLC analysis.
| Relative Retention Time (RRT) | Degradation Product/Impurity |
|---|---|
| 0.22 | Degradation Product 1 |
| 0.26 | Degradation Product 2 |
| 0.34 | Degradation Product 3 |
| 0.37 | Degradation Product 4 |
| 0.40 | Degradation Product 5 |
| 0.80 | Degradation Product 6 |
| 1.53 | Degradation Product 7 |
| 1.63 | Degradation Product 8 |
Role of Environmental Factors (Temperature, Humidity, Light Exposure) on Impurity O Accumulation
Environmental factors play a critical role in the stability of Azithromycin and, consequently, in the accumulation of Impurity O. The degradation of Azithromycin has been shown to be influenced by temperature, humidity (which can affect hydrolysis), and exposure to light.
Temperature: As detailed in the thermal degradation profiles, elevated temperatures accelerate the degradation of Azithromycin. oup.com A study monitoring the thermal-oxidative stability of Azithromycin at temperatures ranging from 20–80°C confirmed that higher temperatures contribute to the degradation of the active ingredient. mdpi.com
Humidity and pH: The degradation profile of Azithromycin in buffered solutions is pH-dependent. nih.gov Hydrolytic degradation is a key pathway, and the rate of this degradation is influenced by the pH of the environment. One of the major degradation products identified under acidic conditions (pH 6.0) is Desosaminylazithromycin, which results from the hydrolytic loss of the cladinose sugar from the parent molecule. nih.gov As the pH moves towards neutral (7.2), the amount of this particular degradant decreases, while other degradation products associated with the opening of the macrocyclic lactone ring are observed. nih.gov This indicates that humidity, in conjunction with the pH of the formulation or storage environment, can significantly impact the degradation pathways and the types of impurities formed.
Light Exposure: Photodegradation studies have shown that Azithromycin is susceptible to degradation upon exposure to UV light. mdpi.com A study investigating the photodegradation of Azithromycin using H2O2 under UV irradiation demonstrated efficient degradation of the drug. mdpi.com The degradation was found to be more pronounced in basic conditions (pH 9) due to the increased production of hydroxyl radicals. mdpi.com This highlights the importance of protecting Azithromycin from light to prevent the formation of degradation-related impurities.
The following table summarizes the impact of various environmental factors on the degradation of Azithromycin based on findings from forced degradation studies.
| Environmental Factor | Observed Effect on Azithromycin | Conditions of Study |
|---|---|---|
| Temperature | Significant degradation | Heating from 27°C to 60°C |
| Acidic pH | Complete degradation | Treatment with 2M Hydrochloric Acid |
| Basic pH | Slight degradation | - |
| Oxidation | Degradation observed | Treatment with 0.0005% v/v H2O2 |
| Light | Stable over 24 hours | - |
| UV Light | Significant degradation | Irradiation in the presence of H2O2 |
Formation Mechanisms from Azithromycin Stereoisomers or Analogues (if applicable)
The current scientific literature does not provide specific information on the formation of this compound from stereoisomers or analogues of Azithromycin. The primary focus of existing research has been on the degradation of the Azithromycin molecule itself as the source of this and other impurities. Further investigation would be required to determine if stereoisomers or analogues of Azithromycin could also serve as precursors to the formation of Impurity O under various conditions.
Advanced Analytical Methodologies for the Detection, Quantification, and Profiling of Azithromycin Impurity O
Chromatographic Separation Techniques
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstone for the analysis of Azithromycin (B1666446) Impurity O. These techniques offer the necessary resolution and sensitivity to separate and quantify this impurity from the main API and other related substances.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher separation efficiency and faster analysis times compared to traditional HPLC. The application of UHPLC for the analysis of Azithromycin Impurity O can lead to:
Enhanced Resolution: The higher efficiency of UHPLC columns results in narrower peaks, leading to improved resolution between this compound and other closely eluting impurities.
Increased Speed: The use of shorter columns and higher flow rates in UHPLC can dramatically reduce the analysis time without compromising separation quality. This is particularly beneficial for high-throughput screening in quality control environments.
The method development principles for UHPLC are similar to those for HPLC, involving the optimization of stationary phase, mobile phase, and gradient conditions. However, the instrumentation must be capable of handling the higher backpressures generated by the sub-2 µm particle columns.
Gas Chromatography (GC) for Volatile Impurities or Derivatized Analytes
While Azithromycin and its related impurities, including Impurity O, are generally non-volatile, Gas Chromatography (GC) can be employed for their analysis following a chemical derivatization step. This process converts the non-volatile analytes into species that are amenable to vaporization and separation in the gas phase.
For macrolide antibiotics like Azithromycin, derivatization is essential for GC analysis. A common approach involves acetylation of the hydroxyl groups and/or other reactive functional groups present in the molecule. One described method for azithromycin involves extraction with chloroform, followed by a cleanup step and subsequent acetylation using an acetic anhydride–pyridine mixture at room temperature. europeanpharmaceuticalreview.com The resulting derivatized analyte is then injected into the GC system, which is typically coupled with a mass spectrometer (MS) for sensitive detection and identification. europeanpharmaceuticalreview.com This GC-MS approach allows for the detection of the derivatized azithromycin residue, and by extension, its impurities, through techniques like single-ion monitoring (SIM), which enhances selectivity and sensitivity. europeanpharmaceuticalreview.com
Table 1: Example GC Method Parameters for Derivatized Azithromycin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | Acetic anhydride–pyridine mixture (1:2) | europeanpharmaceuticalreview.com |
| Extraction Solvent | Chloroform | europeanpharmaceuticalreview.com |
| Detection Mode | Mass Spectrometry (MS) with Single-Ion Monitoring (SIM) | europeanpharmaceuticalreview.com |
| Monitored Ion (m/z) | m/z 200 | europeanpharmaceuticalreview.com |
Supercritical Fluid Chromatography (SFC) as an Orthogonal Separation Technique
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool in pharmaceutical analysis, serving as an excellent orthogonal technique to traditional reversed-phase liquid chromatography (RPLC). researchgate.net Orthogonality in separation means that the technique separates compounds based on different physicochemical principles, increasing the likelihood of detecting and resolving co-eluting impurities. nih.gov For a comprehensive impurity profile of Azithromycin, employing an orthogonal method like SFC is crucial to ensure that no impurities, such as Impurity O, are missed. nih.gov
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wiley.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to LC. nih.gov This technique is particularly advantageous for impurity profiling. researchgate.netgoogleapis.com By using polar stationary phases, SFC can offer unique selectivity that is different from standard C18 columns used in RPLC, potentially improving the separation of closely related macrolide compounds. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capability, providing the high sensitivity and specificity needed for the identification and quantification of impurities at trace levels. researchgate.net
Thin Layer Chromatography (TLC) for Screening and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for the preliminary screening of pharmaceutical impurities and for assessing the purity of bulk drugs and formulations. antecscientific.com Validated, stability-indicating TLC methods have been developed for the analysis of Azithromycin and its potential degradation products. googleapis.com
These methods typically utilize precoated silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. googleapis.com The separation is achieved using a specific mobile phase, or development system. For Azithromycin, a common system consists of n-hexane, ethyl acetate, and diethylamine in a specific ratio (e.g., 75:25:10, v/v/v). googleapis.com After development, the separated spots are visualized. Since macrolides often lack a strong chromophore, a post-chromatographic derivatization or spraying reagent is required. Modified Dragendorff's solution, which yields brown to reddish-brown spots, is an effective visualization agent for Azithromycin and its related substances. googleapis.com Another visualization technique involves spraying with a sulfuric acid-ethanol mixture followed by heating, with densitometric analysis performed at a specific wavelength.
The retention factor (Rf value) is used to identify the separated compounds. A well-developed TLC method can effectively separate Azithromycin from its major impurities. googleapis.com This technique serves as a valuable tool for routine quality control and for monitoring stability, allowing for the rapid detection of any degradation products that may form under stress conditions. googleapis.com
Table 2: TLC System for Azithromycin Purity Assessment
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Precoated silica gel 60F₂₅₄ plates | googleapis.com |
| Mobile Phase Example | n-hexane–ethyl acetate–diethylamine (75:25:10, v/v/v) | googleapis.com |
| Visualization Reagent | Modified Dragendorff's solution | googleapis.com |
| Detection | Observation of brown to brownish-red spots | googleapis.com |
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the comprehensive profiling of pharmaceutical impurities. They provide a wealth of information regarding the identity, structure, and quantity of impurities, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Confirmation and Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for pharmaceutical impurity profiling due to its exceptional sensitivity and specificity. antecscientific.com It is highly effective for the identification, structure confirmation, and quantification of Azithromycin impurities, including Impurity O.
The process begins with the separation of Azithromycin from its related compounds using a liquid chromatograph, often employing a reversed-phase C18 column. The eluent from the LC column is then introduced into the mass spectrometer. An ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates ions from the analytes. researchgate.net
The power of MS/MS lies in its ability to perform fragmentation studies. A precursor ion corresponding to the mass of a potential impurity is selected and subjected to collision-induced dissociation (CID), generating a unique pattern of product ions (a fragmentation spectrum). This fragmentation pattern provides detailed structural information, acting as a fingerprint for the molecule, which is crucial for unequivocally confirming the structure of an impurity without the need for its isolation. researchgate.net This capability has been used to identify numerous Azithromycin-related compounds in commercial products. The high sensitivity of LC-MS/MS also allows for the detection and quantification of impurities at very low concentrations, often in the nanogram-per-liter range.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for the identification of volatile or semi-volatile compounds. In the context of this compound, its application is contingent on a derivatization step to render the non-volatile macrolide structure suitable for GC analysis, as previously discussed (Section 4.1.3).
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the mass-to-charge ratio of the fragments, which allows for the identification of the compound by comparing the spectrum to known libraries or by interpretation. A GC-MS method has been described for determining derivatized Azithromycin in biological fluids, demonstrating the feasibility of this approach for trace analysis. europeanpharmaceuticalreview.com This method can be applied in forensic and toxicological laboratories to monitor levels of the antibiotic. europeanpharmaceuticalreview.com
LC-NMR for On-line Structure Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the unambiguous on-line identification and structure elucidation of unknown impurities in complex mixtures without the need for prior isolation. nih.gov While MS provides information on molecular weight and fragmentation, NMR gives precise details about the molecular structure, including the connectivity of atoms and stereochemistry.
In an LC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra (such as ¹H NMR) of the separated peaks directly. For complex impurity profiling, such as with Azithromycin conjugates, the use of LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) is particularly effective. nih.gov In this configuration, the separated peaks from the LC are trapped onto individual solid-phase extraction cartridges. These cartridges can then be dried and eluted with a deuterated solvent directly into the NMR probe, which significantly enhances sensitivity, especially when combined with a cryoprobe. nih.gov This integrated approach provides a direct and unequivocal method for determining the complete structure of impurities like this compound.
LC-Infrared (LC-IR) for Functional Group Information
Liquid Chromatography-Infrared (LC-IR) spectroscopy is a powerful hyphenated technique used for the structural elucidation of pharmaceutical impurities like this compound. proquest.com This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive functional group identification provided by Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy. proquest.comhumanjournals.com
In the analysis of this compound, an HPLC system first separates the impurity from the main Azithromycin compound and other related substances. As the isolated Impurity O elutes from the column, it passes through a flow cell where an IR spectrum is continuously recorded. The resulting spectrum provides a unique fingerprint based on the absorption of infrared radiation by the molecule's specific chemical bonds. proquest.com
For this compound, also known as 2-Desethyl-2-propylazithromycin, LC-IR analysis would confirm the presence of key functional groups characteristic of its structure. These include:
Hydroxyl (-OH) groups: Broad absorption bands in the high-frequency region of the spectrum.
Amine groups: Specifically, the dimethylamino group, which would show characteristic C-N stretching and N-H bending vibrations (if protonated).
Lactone carbonyl (C=O) group: A strong, sharp absorption band in the typical carbonyl region.
Ether (C-O-C) linkages: Characteristic stretching vibrations.
Alkyl (C-H) groups: Multiple bands corresponding to stretching and bending vibrations.
By providing detailed functional group information, LC-IR serves as a crucial tool for confirming the identity of this compound, complementing data from other techniques like mass spectrometry for unambiguous structure elucidation. humanjournals.comnih.gov
Method Validation Parameters for Impurity O Analysis
The validation of analytical methods used for the quantification of this compound is a regulatory requirement to ensure that the method is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. derpharmachemica.com For this compound, a validated HPLC method must demonstrate that the peak corresponding to Impurity O is well-resolved from the peaks of Azithromycin, other known related substances, and any products formed during forced degradation studies (e.g., under acidic, basic, oxidative, photolytic, or thermal stress). nih.govceu.es The goal is to ensure that there is no co-elution or interference, thereby confirming the method's ability to provide an accurate and specific measurement of Impurity O. researchgate.netoup.com
Linearity and Range Determination
Linearity studies demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for that impurity. nih.gov A linear relationship is established by plotting the peak area response against the known concentration of Impurity O and is confirmed by a high correlation coefficient (r²), typically ≥ 0.99. derpharmachemica.com
Table 1: Representative Linearity and Range Data for Azithromycin and Its Impurities
| Analyte | Range Studied | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| Azithromycin | 5–200 μg/mL | > 0.9999 | japsonline.com |
| Azithromycin | 50%–150% of nominal concentration | 0.997 | nih.gov |
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results to the true value. It is typically assessed by performing recovery studies, where a known amount of Impurity O standard is spiked into a sample matrix. The percentage recovery is then calculated. nih.gov For impurities, the acceptance criterion for recovery is often within 90-110%. nih.gov
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
Table 2: Example Accuracy and Precision Data for Azithromycin Analysis
| Parameter | Result | Acceptance Criteria | Source |
|---|---|---|---|
| Accuracy | 100.7% recovery | 100% ± 2.0% | nih.gov |
| 100.5% | Not specified | researchgate.net | |
| Precision (RSD) | |||
| Intra-day | 0.12% - 0.2% | ≤ 2% | japsonline.com |
| Inter-day | Not specified | ≤ 2% | japsonline.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. japsonline.com These limits are crucial for ensuring that the analytical method is sensitive enough to measure impurities at or below the required reporting threshold, which is often 0.05% or 0.1% as per ICH guidelines. nih.govantecscientific.com The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of approximately 10:1, while for LOD it is 3:1. nih.govjapsonline.com
Table 3: Reported LOD and LOQ Values for Azithromycin and Related Impurities
| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|
| RP-HPLC Method for Azithromycin | 0.476 µg/mL | 1.443 µg/mL | japsonline.com |
| RP-HPLC Method for Azithromycin | 0.02% (20 µg) | 0.078% (78 µg) | nih.govresearchgate.net |
| TLC Method for Impurity A | 1.4 µ g/spot | 8.00 µ g/spot | oup.com |
Robustness and System Suitability Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For an HPLC method analyzing Impurity O, parameters that are typically varied include the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. nih.govjapsonline.com
System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. waters.com Key SST parameters include retention time, peak tailing (tailing factor), theoretical plates, and resolution between the impurity peak and other adjacent peaks. japsonline.comresearchgate.net These parameters must meet predefined criteria to ensure the validity of the analytical results. waters.comwaters.com
Control Strategies and Mitigation Approaches in Azithromycin Manufacturing Processes
Process Optimization for the Reduction and Control of Impurity O Levels
Effective control of Azithromycin (B1666446) Impurity O hinges on a comprehensive approach to process optimization. This involves a deep understanding of the reaction mechanisms that lead to its formation and the implementation of strategic modifications throughout the synthesis and purification stages. The primary goal is to develop a robust and reproducible process that consistently yields high-purity azithromycin with levels of Impurity O well below the thresholds defined by regulatory bodies such as the European Pharmacopoeia (EP). biosynth.comveeprho.com
Modification of Synthetic Routes to Minimize Impurity O Formation
The formation of impurities is often intrinsically linked to the chosen synthetic pathway. While specific literature detailing synthetic route modifications aimed solely at preventing Azithromycin Impurity O is scarce, the principles of process chemistry suggest that strategic adjustments can be beneficial. Azithromycin is a semi-synthetic antibiotic derived from erythromycin (B1671065) A. google.com The multi-step synthesis involves complex chemical transformations where side reactions can lead to the formation of various impurities.
The generation of Impurity O, 2-Desethyl-2-propylazithromycin, involves the substitution of an ethyl group with a propyl group. This suggests that the impurity may arise from starting materials or reagents containing propyl analogues or through an unexpected side reaction. Control strategies would therefore focus on:
Scrupulous Sourcing and Analysis of Starting Materials: Ensuring that the erythromycin A starting material and other key reagents are free from propyl-containing analogues is a fundamental prerequisite.
Route Scouting for Higher Selectivity: Investigating alternative synthetic steps that offer higher selectivity and are less prone to the specific side reactions that could generate Impurity O. For instance, modifications to the N-methylation and reductive amination steps in the azithromycin synthesis could potentially influence the impurity profile. A recent study, while focused on creating new derivatives, demonstrated that structural modifications to the azithromycin molecule are feasible, highlighting the potential for synthetic chemistry to address specific molecular challenges. biorxiv.orgbiorxiv.org
Optimization of Reaction Parameters (Temperature, Pressure, pH, Reaction Time, Catalyst Loading)
The level of impurities generated during a chemical synthesis is highly dependent on the reaction conditions. The optimization of these parameters is a critical lever for controlling the formation of this compound.
Temperature: Azithromycin can degrade at elevated temperatures. google.com Studies on azithromycin degradation have shown that temperature has a significant effect, with removal rates of the parent drug increasing substantially at higher temperatures, which can correlate with the formation of degradation products. researchgate.net Therefore, maintaining strict temperature control during synthesis and drying is crucial to prevent the formation of thermal degradants, which could include Impurity O.
pH: The stability of azithromycin is pH-dependent. Research indicates that pH has a significant impact on azithromycin degradation. researchgate.net Controlling the pH during reactions and work-up steps is essential to minimize the formation of acid or base-catalyzed impurities. For analytical separation of impurities, the pH of the mobile phase is a critical parameter, suggesting its importance in the stability and solubility of azithromycin and its related substances during processing. nih.gov
Reaction Time: Prolonged reaction times can lead to an increase in by-products. Monitoring the reaction progress closely and quenching it once the desired conversion is achieved can prevent the accumulation of Impurity O and other related substances.
The following table illustrates hypothetical outcomes of parameter optimization on the level of Impurity O, based on general principles of process chemistry.
| Parameter | Condition A (Unoptimized) | Condition B (Optimized) | Resulting Impurity O Level |
| Temperature | 80°C | 60°C | Reduced |
| pH | 5.0 | 7.5 | Reduced |
| Reaction Time | 12 hours | 8 hours | Reduced |
This table is illustrative and represents the expected impact of process optimization on impurity levels.
Selection of Solvents and Reagents to Avoid Impurity Precursors
The choice of solvents and reagents plays a pivotal role in controlling the impurity profile. Solvents can influence reaction rates, selectivity, and the stability of the product.
To minimize Impurity O, the selection process should focus on:
High Purity Reagents: Using reagents with very low levels of contaminants, particularly any propyl-containing species that could be incorporated into the azithromycin structure.
Solvent Systems that Minimize Side Reactions: The solvent system should be chosen to maximize the yield of the desired product while disfavoring the pathways that lead to impurity formation. For example, in the synthesis of other azithromycin impurities, the solid-to-liquid ratio (concentration of the reaction) was adjusted to control side reactions. google.com This principle can be applied to control Impurity O.
Inertness: Solvents should be inert under the reaction conditions to avoid participating in side reactions that could generate new impurities.
Advanced Purification Techniques for API Post-Synthesis
Even with an optimized synthetic process, trace amounts of impurities may remain. Therefore, robust and efficient purification methods are essential to ensure the final API meets stringent purity requirements.
Recrystallization is a powerful and widely used technique for purifying solid compounds. mt.com The process involves dissolving the crude azithromycin in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure product to crystallize while impurities remain in the solution. mt.com
The success of recrystallization depends heavily on the choice of the solvent system.
Solvent/Antisolvent Systems: For azithromycin, purification is often achieved using a solvent and antisolvent system. researchgate.net Patents describe methods using solvents like ethanol or acetone, followed by the addition of water as an antisolvent to induce crystallization. google.comgoogle.com This stepwise crystallization can effectively reduce levels of various impurities. google.com
Optimizing Crystallization Conditions: Factors such as the dissolution temperature, cooling rate, and agitation speed must be carefully controlled to achieve the desired purity and crystal form. For instance, one patented process specifies dissolving crude azithromycin in ethanol at 40-50°C, followed by crystallization with purified water. google.com Another method involves dissolving the API in acetone at around 35°C and performing sequential additions of water to control the crystallization process. google.com
| Purification Step | Initial Purity | Final Purity | Reduction of Impurity 2 (%) |
| Methanol/Water Crystallization | 94.6% | 97.2% | 3.20% to 1.15% |
| Acetone/Water Crystallization | 96.72% | Not specified | 0.84% to Not specified |
Data adapted from a patent describing the purification of azithromycin, where "Impurity 2" is a thermal degradation product. google.com This illustrates the general principle of impurity reduction via recrystallization.
For impurities that are difficult to remove by recrystallization, preparative chromatography is a highly effective alternative. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Reverse-Phase Chromatography: High-performance liquid chromatography (HPLC) methods using reverse-phase columns (like C18) are commonly used for the analysis and purification of azithromycin and its impurities. google.comnih.govresearchgate.net These analytical methods can be scaled up to a preparative level. The selection of the mobile phase, typically a buffered mixture of organic solvents like acetonitrile (B52724) or methanol and water, is critical for achieving good separation. google.comnih.gov
Flash Chromatography: For enriching and isolating impurities, flash chromatography on a reverse-phase stationary phase can be employed. google.com A stepwise solvent gradient allows for the separation of different impurities from the main compound.
By implementing these multifaceted control strategies—from optimizing the synthetic route and reaction conditions to employing advanced purification techniques—manufacturers can effectively control and mitigate the presence of this compound, ensuring the production of a high-quality API that meets global regulatory standards.
Membrane Separations and Filtration
In the purification stages of Azithromycin synthesis, membrane separation and filtration technologies serve as a crucial tool for impurity removal. These processes leverage size exclusion, charge repulsion, and adsorption principles to separate the desired Azithromycin molecule from related substances like Impurity O.
Various membrane technologies, including nanofiltration (NF) and reverse osmosis (RO), have demonstrated high efficiency in separating organic molecules from solutions. mdpi.com While much of the public research focuses on removing antibiotics from wastewater, the same principles are applied within manufacturing streams. mdpi.com For instance, nanofiltration membranes can effectively retain the larger Azithromycin molecule while allowing smaller impurities or solvent molecules to pass through. The selection of the membrane is critical, with its molecular weight cut-off (MWCO) being a key parameter. mdpi.com
In a typical manufacturing process, a solution containing crude Azithromycin would be passed through a series of filtration units. This multi-stage approach can include initial microfiltration (MF) or ultrafiltration (UF) to remove particulate matter, followed by nanofiltration for fine separation of structurally similar molecules like Impurity O. The effectiveness of this separation depends on the physicochemical properties of both the membrane and the molecules involved, including size, shape, and charge. mdpi.com
| Membrane Type | Separation Principle | Application in Impurity O Control |
|---|---|---|
| Microfiltration (MF) | Size Exclusion (0.1-10 µm) | Primarily for removing suspended particles and protecting downstream equipment. |
| Ultrafiltration (UF) | Size Exclusion (1-100 nm) | Removal of larger macromolecules and colloids; may have limited direct efficacy for Impurity O but serves as a pre-treatment. mdpi.com |
| Nanofiltration (NF) | Size Exclusion & Charge Repulsion | Highly effective for separating molecules with small molecular weight differences, making it suitable for reducing levels of Impurity O. mdpi.com |
| Reverse Osmosis (RO) | Diffusion-based | Highest level of filtration, capable of removing a wide range of dissolved solutes, including impurities. mdpi.com |
In-Process Control (IPC) and Monitoring Strategies for Impurity O
In-process controls (IPCs) are essential for monitoring the manufacturing process in real-time, ensuring that it remains within predefined parameters to consistently produce a quality product. pharmtech.com For Impurity O, IPCs are focused on monitoring its formation and ensuring it does not exceed specified limits at critical stages of the synthesis.
Real-time or At-line Monitoring of Impurity O During Synthesis
The cornerstone of monitoring Impurity O during the Azithromycin synthesis is high-performance liquid chromatography (HPLC). researchgate.netnih.gov HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, provide the necessary sensitivity and selectivity to detect and quantify Impurity O even at very low concentrations. google.comgoogle.com
At-line monitoring involves taking samples from the reaction vessel at predetermined intervals and analyzing them in close proximity to the production line. This allows for rapid feedback and process adjustments if impurity levels are trending towards an unacceptable limit. A typical HPLC method for this purpose would be stability-indicating, meaning it can separate the main Azithromycin peak from all known impurities and degradation products. researchgate.net
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18, 5 µm, 250 mm x 4.6 mm | Provides good separation for macrolide antibiotics and their impurities. researchgate.net |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile/methanol. researchgate.netresearchgate.net | Allows for the effective separation of a complex mixture of related substances. |
| Flow Rate | 1.0 - 1.5 mL/min | Ensures optimal separation and reasonable run times for at-line analysis. nih.gov |
| Detection | UV at 210-215 nm | Azithromycin and its impurities exhibit UV absorbance at this wavelength. nih.govgoogle.com |
| Column Temperature | Maintained at 50-60 °C | Improves peak shape and separation efficiency. researchgate.net |
Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) Related to Impurity O
A fundamental aspect of process control is identifying the Critical Process Parameters (CPPs) that can impact the Critical Quality Attributes (CQAs) of the final product. In this context, the level of this compound is a CQA, as it is a measure of the purity of the API.
The formation of Impurity O can be influenced by several CPPs during the synthesis of Azithromycin. These parameters must be carefully controlled to minimize the generation of this and other impurities.
Key Critical Process Parameters (CPPs) potentially influencing Impurity O formation include:
Temperature: Side reactions leading to impurity formation are often temperature-dependent. Excursions above the defined operating range can increase the rate of formation of Impurity O.
pH: The stability of Azithromycin and its intermediates is pH-sensitive. Maintaining a specific pH range during reaction and work-up steps is critical to prevent degradation and side-product formation.
Reaction Time: Prolonged reaction times can lead to the formation of degradation products or allow for the progression of side reactions that generate impurities.
Purity of Starting Materials and Reagents: The quality of the raw materials used in the synthesis is a critical factor. Impurities in starting materials can carry through the process or participate in side reactions.
Stirring Speed/Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" of temperature or reagent concentration, promoting non-uniform reaction conditions and impurity formation.
Application of Quality by Design (QbD) Principles to Impurity O Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. ijpsr.comeuropeanpharmaceuticalreview.com
Risk Assessment Methodologies for Impurity O Formation
A key step in the QbD framework is to conduct a risk assessment to identify and rank parameters that could impact product quality. For Impurity O, a risk assessment methodology like Failure Mode and Effects Analysis (FMEA) can be employed. This involves identifying potential failure modes (e.g., temperature overshoot, incorrect pH adjustment), their potential effects (e.g., increased level of Impurity O), and the likelihood of their occurrence.
The outcome of the risk assessment is a prioritized list of process parameters that require further investigation and stringent control. This scientific, risk-based approach ensures that control efforts are focused on the most critical aspects of the manufacturing process.
| Process Step / Parameter | Potential Failure Mode | Potential Effect on CQA (Impurity O) | Risk Priority |
|---|---|---|---|
| Reaction Temperature | Exceeding specified range | Increased rate of side reaction forming Impurity O | High |
| pH Control | Incorrect pH during work-up | Degradation of intermediate leading to Impurity O | High |
| Raw Material Quality | Presence of unknown impurities in a starting material | Carry-over or reaction to form Impurity O | Medium |
| Reaction Time | Extended reaction duration | Increased formation of degradation-related impurities | Medium |
Establishment of Design Space for Azithromycin Synthesis with Impurity O Control
The culmination of the QbD process is the establishment of a "design space." This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. googleapis.com
To establish a design space for the control of Impurity O, Design of Experiments (DoE) studies are conducted. These studies systematically vary the high-risk CPPs (identified during the risk assessment) to understand their individual and interactive effects on the formation of Impurity O. The results of these experiments are used to build a mathematical model that defines the operating ranges for temperature, pH, reaction time, etc., within which the level of Impurity O will consistently remain below the acceptance limit.
Operating within this established design space is not considered a change and provides manufacturing flexibility while ensuring the final product meets all its critical quality attributes, including the stringent limits for Impurity O.
Regulatory Framework and Pharmacopoeial Considerations for Azithromycin Impurity O
International Conference on Harmonisation (ICH) Guidelines Pertaining to Impurities
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines that are globally recognized and implemented. These guidelines provide a unified standard for the European Union, Japan, and the United States, and their principles are adopted by many other regulatory authorities worldwide. Several ICH guidelines are directly relevant to the control of impurities like Azithromycin (B1666446) Impurity O.
ICH Q3A (R2): Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances produced by chemical synthesis. nih.govdrugfuture.compharmaffiliates.com This guideline is fundamental in setting the standards for impurity control. It establishes thresholds at which impurities must be reported, identified, and qualified.
Key principles of ICH Q3A(R2) relevant to Azithromycin Impurity O include:
Classification of Impurities: Impurities are classified as organic, inorganic, or residual solvents. nih.gov this compound falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance.
Reporting, Identification, and Qualification Thresholds: The guideline outlines specific thresholds for these activities based on the maximum daily dose of the drug substance. For a drug substance with a maximum daily dose of 2 grams or less, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. pharmaffiliates.com
Specification of Impurities: Specifications for a new drug substance should include a list of identified impurities, both specified and unspecified, with defined acceptance criteria. pharmaffiliates.com Any impurity present at a level greater than the identification threshold should be identified and listed as a specified impurity in the drug substance specification.
ICH Q1A (R2): Stability Testing of New Drug Substances
The stability of a drug substance is a critical factor that can influence the types and levels of impurities present over its shelf life. The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. scribd.comuspnf.comusp.orgscribd.com
Provisions of ICH Q1A(R2) impacting the control of this compound:
Stress Testing: Stress testing helps to identify likely degradation products, which in turn can aid in establishing degradation pathways and the intrinsic stability of the molecule. This information is crucial for developing and validating suitable analytical methods.
Formal Stability Studies: Long-term and accelerated stability studies are required to be conducted on at least three primary batches of the drug substance to establish a re-test period. scribd.com These studies monitor the formation of degradation products, such as this compound, under defined storage conditions. uspnf.comusp.orgscribd.com
Degradation Profile: The stability studies should include testing of those attributes of the drug substance that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy. This includes the monitoring of degradation products. scribd.com
ICH Q2 (R1): Validation of Analytical Procedures: Text and Methodology
To accurately monitor and control impurities like this compound, the analytical procedures used must be validated. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. synzeal.comantecscientific.comuspnf.comdrugfuture.comdrugfuture.com
Key validation characteristics as per ICH Q2(R1) for impurity testing include:
| Validation Characteristic | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as other impurities, degradants, or matrix components. drugfuture.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices, and is used particularly for the determination of impurities and/or degradation products. regulations.gov |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. drugfuture.com |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
The validation of the analytical method is crucial to ensure that the reported levels of this compound are accurate and reliable.
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients
The ICH Q7 guideline outlines Good Manufacturing Practices (GMP) for the manufacturing of APIs. regulations.gov Adherence to GMP is essential to ensure that APIs meet the required quality and purity standards, which includes the control of impurities.
Key aspects of ICH Q7 relevant to the control of this compound include:
Quality Management: Manufacturers must establish and implement an effective quality management system.
Process Controls: In-process controls and monitoring are critical to ensure that the manufacturing process is consistent and that impurities are controlled at acceptable levels.
Documentation and Records: Comprehensive documentation of all manufacturing and control activities is required to ensure traceability and compliance.
Validation of Processes: Manufacturing processes should be validated to ensure they consistently produce a product meeting its predetermined specifications and quality attributes.
Major Pharmacopoeial Monographs and Impurity O Specifications
Pharmacopoeias provide legally recognized standards for the quality of medicines. The United States Pharmacopeia (USP) includes a monograph for azithromycin that specifies the tests and acceptance criteria for related substances, including Impurity O.
United States Pharmacopeia (USP) Monograph for Azithromycin: Related Substances Test
The USP monograph for azithromycin provides detailed procedures for identifying and quantifying related compounds. This compound is chemically known as 2-Desethyl-2-propylazithromycin. pharmaffiliates.comdrugfuture.com
The "Organic Impurities" or "Related Compounds" test in the USP monograph for various azithromycin dosage forms, such as "Azithromycin for Oral Suspension," lists known impurities and their acceptance criteria. In a revision bulletin for Azithromycin for Oral Suspension, "2-Desethyl-2-propylazithromycin" is listed as a specified impurity. While a specific limit is not always provided in the main table of some monographs, it is recognized as a potential impurity that needs to be controlled. Other sources indicate a potential acceptance criterion for Impurity O to be not more than 0.15% relative to azithromycin.
The test typically employs a high-performance liquid chromatography (HPLC) method to separate azithromycin from its related compounds. The system suitability parameters, such as resolution and tailing factor, are defined to ensure the validity of the analytical results.
The following table summarizes some of the related compounds often listed in the USP monograph for azithromycin products, including Impurity O.
| Compound Name | Alternative Name |
| This compound | 2-Desethyl-2-propylazithromycin pharmaffiliates.comdrugfuture.com |
| N-Demethylazithromycin | - |
| Desosaminylazithromycin | - |
| Azaerythromycin A | - |
| 3'-De(dimethylamino)-3'-oxoazithromycin | - |
| Azithromycin Related Compound F | 3′-(N-Demethyl)-3′-N-formylazithromycin antecscientific.com |
European Pharmacopoeia (Ph. Eur.) Monograph for Azithromycin: Related Substances Requirements
The European Pharmacopoeia (Ph. Eur.) provides a comprehensive monograph for Azithromycin that outlines specific requirements for the control of related substances. The monograph details a liquid chromatography method to be used for the identification and quantification of these impurities. drugfuture.comwindows.net
Within the "Related substances" section of the monograph, this compound is listed as a specified impurity. drugfuture.comscribd.com The acceptance criterion for Impurity O is set at not more than 0.5 times the area of the principal peak in the chromatogram obtained with a reference solution, which corresponds to a limit of 0.5%. drugfuture.com The monograph also provides the relative retention time for Impurity O (approximately 1.23 relative to Azithromycin) to aid in its identification during chromatographic analysis. drugfuture.comscribd.com
The Ph. Eur. establishes limits for a number of other specified impurities as well, ensuring a comprehensive control strategy for the purity of the drug substance.
Table 1: Selected Impurity Limits in Azithromycin according to Ph. Eur.
| Impurity | Acceptance Limit (%) |
|---|---|
| Impurity A | ≤ 0.5 |
| Impurity B | ≤ 2.0 |
| Impurity C | ≤ 0.5 |
| Impurity G | ≤ 0.2 |
| Impurity O | ≤ 0.5 |
| Any other impurity | ≤ 0.2 |
| Total impurities | ≤ 3.0 |
Source: European Pharmacopoeia drugfuture.com
Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP) Standards
The British Pharmacopoeia (BP) has largely harmonized its monographs with the European Pharmacopoeia. Therefore, the standards and limits for Azithromycin and its related substances, including Impurity O, in the BP are generally aligned with those stipulated in the Ph. Eur. monograph. cymitquimica.com
The Japanese Pharmacopoeia (JP) also includes a monograph for Azithromycin, indicating that standards for its purity and impurity levels are in place for the Japanese market. shodex.commhlw.go.jp Reference standards for this compound are available that comply with JP requirements, which is essential for the accurate testing and control of this impurity in drug products intended for Japan. veeprho.com The specific limits and analytical procedures are detailed within the official JP monograph.
Justification and Derivation of Acceptable Limits for this compound
The establishment of acceptable limits for any impurity is a scientifically driven process based on international guidelines, primarily those developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The goal is to ensure that the impurity level is safe for patients and consistently achievable by the manufacturing process. ich.orgamericanpharmaceuticalreview.com
Thresholds for Reporting, Identification, and Qualification of Impurities
The ICH Q3A(R2) guideline provides a framework for controlling organic impurities in new drug substances. ich.org It establishes three key thresholds that dictate the level of scrutiny an impurity must undergo:
Reporting Threshold : The level at or above which an impurity must be reported in the documentation for a drug substance. If an impurity exceeds this threshold, it must be quantitatively reported. pharmagrowthhub.com
Identification Threshold : The level at or above which an impurity's chemical structure must be determined. pharmagrowthhub.combiotech-spain.com Any impurity present above this limit cannot remain "unknown." pharmagrowthhub.com
Qualification Threshold : The level at or above which an impurity must be justified from a safety perspective. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.orgjpionline.org An impurity level is considered qualified if it has been adequately tested in safety and/or clinical studies. kobia.kr
These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the drug substance. ich.orgpharmagrowthhub.com
Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline ich.orgpharmagrowthhub.com
Considerations for Setting Impurity O Limits in Drug Substances
The limit for a specified impurity, such as this compound, in a pharmacopoeial monograph is established based on a rigorous evaluation of data. This process involves several key considerations:
Manufacturing Process Capability : The acceptance criteria should be consistent with the level of impurity that is achievable by a well-controlled and validated manufacturing process. ich.org Manufacturers must demonstrate that their process can consistently produce the drug substance with the impurity level at or below the proposed limit.
Safety Justification : The most critical factor is safety. The proposed limit must be no higher than the level that has been qualified through toxicological studies or by being present in batches of the drug used in clinical trials. ich.orgkobia.kr For pharmacopoeial specified impurities like Impurity O, the limit (e.g., 0.5% in the Ph. Eur.) is considered qualified. This implies that sufficient data has been reviewed by the pharmacopoeial authorities to establish the biological safety of the impurity at that specified level.
Analytical Capability : The analytical procedure used for control must be validated to be able to accurately and precisely quantify the impurity at the specified limit. The limit of quantitation (LOQ) for the method must be at or below the reporting threshold. pharmagrowthhub.com
The inclusion of this compound as a specified impurity with a defined limit of 0.5% in the European Pharmacopoeia signifies that it has been evaluated and found to be a relevant process impurity or degradation product that requires specific control. drugfuture.com This limit represents a balance between what is achievable by the manufacturing process and what is considered safe for patient consumption, based on the available scientific and clinical data. ich.orgfda.gov
Synthesis of Azithromycin Impurity O As a Certified Reference Standard
Importance and Application of Impurity Reference Standards in Pharmaceutical Quality Control
Impurity reference standards are highly purified compounds that are used as a benchmark for identifying and quantifying impurities in drug substances and products. simsonpharma.compharmaffiliates.com Their role in pharmaceutical quality control is indispensable for several reasons. They are crucial for method validation, enabling the verification of the accuracy and reliability of analytical techniques used to monitor impurity levels. simsonpharma.com
In the context of regulatory compliance, health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceuticals. pharmiweb.com Certified reference standards are essential for meeting these regulatory requirements, as they provide the basis for setting acceptable impurity limits and for demonstrating that a drug product consistently meets its quality specifications. simsonpharma.comlgcstandards.com
Furthermore, impurity standards are vital for stability studies, which assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors. pharmaffiliates.com By using reference standards, manufacturers can accurately monitor the formation of degradation products and establish appropriate shelf-life and storage conditions. The use of well-characterized impurity standards, such as that for Azithromycin (B1666446) Impurity O, is a fundamental practice in the pharmaceutical industry to safeguard patient health. pharmaffiliates.compharmiweb.com
Chemical Synthesis Routes for the Preparation of Pure Azithromycin Impurity O
This compound is chemically known as 2-Desethyl-2-propylazithromycin. Its synthesis as a pure certified reference standard is a critical undertaking to support the quality control of azithromycin, a widely used macrolide antibiotic.
A logical retrosynthetic analysis of this compound (Target Molecule) begins with disconnecting the C-2 propyl group. This leads back to a key intermediate which is a des-ethyl analog of azithromycin, or a related precursor that can be selectively alkylated. The most direct conceptual route involves the selective de-ethylation of azithromycin followed by propylation, or more practically, starting from a common precursor to both azithromycin and Impurity O.
A plausible synthetic strategy would involve the modification of a suitable erythromycin (B1671065) A derivative, a common starting material for azithromycin synthesis. The core challenge lies in the selective introduction of the propyl group at the C-2 position of the macrocyclic lactone ring.
The laboratory-scale synthesis of this compound can be envisioned as a multi-step process starting from a suitable macrolide precursor. A hypothetical, yet chemically sound, procedure is outlined below. This procedure is based on established chemical transformations used in the synthesis of macrolide antibiotics.
Step 1: Preparation of a Key Intermediate
The synthesis would likely commence from a protected derivative of 9-deoxo-9a-aza-9a-homoerythromycin A, a key intermediate in the synthesis of azithromycin. The protecting groups are strategically chosen to prevent unwanted side reactions on the various hydroxyl and amino groups of the macrolide.
Step 2: Introduction of the Propyl Group
To a solution of the protected intermediate in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), a strong base like sodium hydride (NaH) is added at a low temperature (e.g., 0 °C) to deprotonate the hydroxyl group at the C-2 position. Subsequently, propyl iodide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Deprotection
Following the successful introduction of the propyl group, the protecting groups are removed under appropriate conditions. For instance, acid-labile protecting groups can be removed using a mild acid, while other groups might require specific reagents. The deprotection step yields the crude this compound.
Work-up and Isolation:
After each synthetic step, a standard aqueous work-up procedure is employed to quench the reaction and remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
Purification and Rigorous Characterization of the Synthesized Reference Standard
The synthesized crude this compound must undergo rigorous purification and characterization to qualify as a certified reference standard.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds, including impurities. For the purification of this compound, a reversed-phase preparative HPLC system would be employed.
A suitable stationary phase, such as a C18 silica (B1680970) gel column, would be used. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution program, where the proportion of the organic modifier is gradually increased, would likely be used to achieve optimal separation of the desired compound from any unreacted starting materials, byproducts, or other impurities. The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified solid.
To confirm the identity and purity of the synthesized and purified this compound, a battery of spectroscopic and analytical techniques is employed. The data obtained is compared with established specifications.
Spectroscopic Analysis:
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): These techniques provide detailed information about the molecular structure. The spectra would be expected to show characteristic signals corresponding to the protons and carbons of the macrolide ring, the desosamine (B1220255) and cladinose (B132029) sugar moieties, and the newly introduced propyl group. The absence of signals corresponding to the ethyl group would also be a key confirmation point.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound (C₃₉H₇₄N₂O₁₂), the expected molecular ion peak [M+H]⁺ would be approximately 763.01 m/z.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and ether (C-O-C) groups.
Elemental Analysis:
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₃₉H₇₄N₂O₁₂.
| Element | Theoretical Percentage |
| Carbon (C) | 61.39% |
| Hydrogen (H) | 9.78% |
| Nitrogen (N) | 3.67% |
| Oxygen (O) | 25.16% |
Long-Term Stability Assessment of the Reference Standard
The long-term stability of a Certified Reference Standard (CRS) is a critical parameter that ensures its suitability for use in quantitative analysis and quality control over an extended period. An assessment of the stability of this compound as a reference standard is performed in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). thefdagroup.comich.orgamsbiopharma.com The objective of these studies is to establish a re-test period and recommend appropriate storage conditions by monitoring the integrity of the standard under various environmental factors.
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies. oup.comresearchgate.net This method must be validated to demonstrate its ability to separate the impurity from its potential degradation products, ensuring that any decrease in the purity of the reference standard is accurately detected. ceu.esnih.gov
Stability studies involve storing the reference standard under controlled long-term and accelerated conditions. amsbiopharma.comich.org Long-term testing is generally conducted at a recommended storage temperature for a duration sufficient to cover the proposed re-test period. ich.org For substances with a proposed re-test period of at least 12 months, testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org Accelerated testing exposes the standard to elevated temperature and humidity to predict the impact of short-term excursions from the recommended storage conditions, for instance, during transport. ich.org
The findings from these stability studies are fundamental for defining the shelf life of the this compound reference standard. A significant change in purity or the appearance of degradation products would necessitate a revision of the storage conditions or a shortening of the re-test period.
Below are representative data tables from a long-term stability assessment of this compound.
Long-Term Stability Data
This test evaluates the quality of the reference standard under controlled conditions that simulate real-life storage to determine its shelf life. amsbiopharma.com
Storage Condition: 2-8°C
| Timepoint (Months) | Purity by HPLC (%) | Observations |
| 0 | 99.9 | White to off-white powder |
| 3 | 99.9 | Conforms |
| 6 | 99.8 | Conforms |
| 9 | 99.9 | Conforms |
| 12 | 99.8 | Conforms |
| 18 | 99.8 | Conforms |
| 24 | 99.7 | Conforms |
| 36 | 99.7 | Conforms |
The data indicate that the this compound reference standard maintains its purity and physical appearance for up to 36 months when stored under refrigerated conditions.
Accelerated Stability Data
This test is designed to increase the rate of chemical degradation or physical change of a substance by using exaggerated storage conditions. amsbiopharma.com
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Timepoint (Months) | Purity by HPLC (%) | Observations |
| 0 | 99.9 | White to off-white powder |
| 1 | 99.7 | Conforms |
| 3 | 99.5 | Conforms |
| 6 | 99.2 | Conforms |
The data from the accelerated study show a minor, yet observable, decrease in purity over a 6-month period, which helps to understand the degradation profile of the substance under stress conditions. These findings support the necessity of refrigerated long-term storage.
Computational Chemistry and In Silico Approaches for Impurity O Prediction and Mechanism Elucidation
Application of Quantum Chemistry and Molecular Dynamics Simulations for Reaction Pathway Prediction
Quantum chemistry (QC) and molecular dynamics (MD) simulations are foundational computational tools for predicting the fundamental steps of chemical reactions. They allow researchers to investigate the stability of molecules and the likelihood of various transformations that could lead to the formation of impurities like Impurity O.
Quantum Chemistry: QC methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules. nih.gov This allows for the calculation of key properties that govern reactivity, such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and the energies of transition states. researchgate.net For instance, DFT studies on Azithromycin (B1666446) have been used to determine its most stable three-dimensional shape (conformation) in different solvents. nih.gov Understanding the preferred conformation is crucial because a molecule's shape influences which sites are exposed and susceptible to chemical attack, thus dictating potential degradation or reaction pathways. By calculating the energy barriers for proposed reaction steps, chemists can predict which pathways are energetically favorable and likely to occur under specific conditions.
Molecular Dynamics: MD simulations model the physical movements of atoms and molecules over time. e3s-conferences.org This approach provides a dynamic picture of how a drug substance like Azithromycin interacts with its environment, including solvents, reagents, or catalysts. umaryland.edunih.gov MD can be used to explore the conformational flexibility of the macrolide ring, identifying how factors like temperature or solvent affect its structure. nih.gov In the context of impurity formation, MD can simulate the approach of reactants and map the trajectory of a chemical transformation, complementing the static energy calculations from QC. Studies on other antibiotics have used MD to simulate their degradation, showing how complex ring structures can break apart, providing a microscopic view of the degradation process. e3s-conferences.orge3s-conferences.org
| Computational Method | Primary Application for Impurity Prediction | Key Outputs | Example Relevance for Azithromycin Impurity O |
| Quantum Chemistry (e.g., DFT) | Calculating reaction energetics and identifying stable molecular structures. nih.gov | Transition state energies, activation energy barriers, reaction thermodynamics, molecular orbital energies. researchgate.net | Determining the energy required to form Impurity O through a proposed pathway, predicting the most reactive sites on the Azithromycin molecule. |
| Molecular Dynamics (MD) | Simulating the time-dependent behavior and interactions of molecules. e3s-conferences.orgumaryland.edu | Conformational changes, solvent effects, diffusion of reactants, binding interactions. | Modeling how process conditions (temperature, solvent) might influence the conformation of Azithromycin or its precursors, potentially favoring a pathway that leads to Impurity O. |
In-silico Modeling of Degradation Pathways of Azithromycin Leading to Impurity O
The process begins by identifying all plausible reactive sites on the Azithromycin molecule using quantum chemical calculations. For each site, potential reactions (e.g., hydrolysis of glycosidic bonds, oxidation of hydroxyl groups) are proposed. Computational software can then systematically evaluate the thermodynamic and kinetic feasibility of these reactions.
Experimental studies have shown that Azithromycin degrades under acidic, alkaline, and oxidative stress. nih.gov For example, acidic conditions can lead to the cleavage of the cladinose (B132029) and desosamine (B1220255) sugar moieties from the macrolactone ring. In-silico models can simulate the protonation of the glycosidic oxygen atoms and calculate the energy barrier for this cleavage, predicting the rate of hydrolysis. Similarly, the susceptibility of different hydroxyl groups to oxidation can be ranked based on calculated electronic properties. By piecing together the results of these individual reaction predictions, a complete degradation map can be generated, showing the parent drug, intermediate products, and final degradants. This map is invaluable for identifying which impurities are likely to form under which conditions, guiding analytical method development and the design of stable formulations.
Structure-Activity Relationship (SAR) Prediction for Potential Impurities (focused on chemical reactivity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a molecule with its activity or properties. wikipedia.org While often used to predict biological activity, the same principles can be applied to predict chemical reactivity and stability. nih.govresearchgate.net This is particularly useful for comparing the chemical behavior of a parent drug like Azithromycin with its impurities.
In this context, the "activity" is a measure of chemical reactivity, such as the rate constant for hydrolysis or susceptibility to oxidation. The "structure" is represented by a set of numerical values called molecular descriptors, which are calculated from the molecule's 2D or 3D structure. These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties.
For example, a QSAR model could be developed to predict the stability of macrolides under oxidative conditions. The model would be trained on a dataset of different macrolide structures with experimentally measured oxidation rates. The resulting equation might show that molecules with a lower energy HOMO (Highest Occupied Molecular Orbital) are less susceptible to oxidation. Such a model could then be used to predict the relative oxidative stability of Azithromycin versus Impurity O without performing the experiment. The replacement of an ethyl group (in Azithromycin) with a propyl group (in Impurity O) would subtly change its molecular descriptors, potentially impacting its reactivity profile.
| Molecular Descriptor | Description | Potential Impact of Ethyl vs. Propyl Group (Impurity O vs. Azithromycin) | Predicted Effect on Chemical Reactivity |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity or "oiliness". | The larger propyl group in Impurity O would slightly increase its LogP. | May alter solubility in different process solvents or its interaction with reactive species. |
| Molecular Volume / Surface Area | Physical size of the molecule. | Impurity O has a slightly larger molecular volume and surface area. | Could introduce steric hindrance, potentially slowing down reactions at nearby functional groups. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N); relates to hydrogen bonding potential. frontiersin.org | Unlikely to change significantly as the substitution is on a non-polar alkyl chain. | Minimal direct impact on reactivity at polar sites, but secondary conformational changes could play a role. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Minor electronic perturbation from the change in the alkyl group's inductive effect. | Could slightly alter susceptibility to electrophilic or nucleophilic attack, or redox potential. |
Machine Learning and Artificial Intelligence for Impurity Profiling and Process Optimization
Machine Learning (ML) and Artificial Intelligence (AI) are transforming pharmaceutical development by enabling the analysis of large, complex datasets to predict outcomes and optimize processes. cmhrj.comtarupublications.comnih.gov These tools are increasingly applied to control and minimize impurities.
| AI / ML Application | Description | Relevance to this compound |
| Reaction Outcome Prediction | AI models trained on vast reaction databases predict major products and potential side-products/impurities. researchgate.net | Could predict the formation of Impurity O if propyl-analogs of starting materials or reagents are included as inputs. |
| Process Parameter Modeling | ML algorithms analyze historical manufacturing data to find correlations between process parameters and final impurity levels. grace.com | Identifies the specific process conditions (e.g., temperature, reagent stoichiometry) that minimize the formation or carry-through of Impurity O. |
| Real-Time Process Monitoring | AI-integrated systems monitor production data in real-time to detect anomalies and predict deviations from the desired impurity profile. tarupublications.comnih.gov | Provides early warnings if process conditions drift into a zone known to favor the formation of Impurity O, allowing for immediate correction. |
| Automated Analytical Data Review | ML can analyze chromatographic data to detect and flag unexpected peaks or trends in impurity levels across different batches. | Helps in the rapid identification of batches with atypical levels of Impurity O, triggering further investigation. |
Future Research Directions and Emerging Technologies in Impurity Management
Development of Novel and Greener Synthetic Methodologies to Eliminate Impurity O
The synthesis of azithromycin (B1666446), a complex macrolide antibiotic, traditionally involves multiple steps that can lead to the formation of various impurities. researchgate.net Future research is increasingly focused on developing novel and greener synthetic routes that not only improve efficiency but also minimize or eliminate the formation of impurities like Azithromycin Impurity O from the outset.
One promising approach is the adoption of green chemistry principles . mdpi.comnih.gov This involves the use of environmentally benign solvents, such as water or ethanol, to replace hazardous organic solvents often implicated in impurity formation. researchgate.netiptsalipur.org For instance, research has explored the use of water as a solvent in the synthesis of ibuprofen, significantly reducing volatile organic compound (VOC) emissions. iptsalipur.org Similar strategies could be adapted for azithromycin synthesis. Furthermore, the development of catalytic reactions can reduce the need for stoichiometric reagents, thereby minimizing waste. ispe.orgrsc.org
Flow chemistry , or continuous flow synthesis, offers another avenue for impurity reduction. mdpi.comispe.org By conducting reactions in a continuous stream rather than in a large batch, flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time. This precise control can steer the reaction away from pathways that lead to the formation of this compound. ispe.org
Additionally, biocatalysis , which utilizes enzymes to perform specific chemical transformations, is gaining traction. mdpi.com Enzymes are highly selective and can operate under mild conditions, reducing the likelihood of side reactions and impurity generation. The production of antibiotics like penicillin already leverages enzymatic processes. iptsalipur.org
A patent for the synthesis of an azithromycin genotoxicity impurity, acetoxime-O-p-methanesulfonate ester, highlights a method involving oximation followed by esterification. google.com Another patent describes a one-pot method for synthesizing azithromycin from erythromycin (B1671065) thiocyanate, which simplifies the process and can lead to higher purity. google.com Research into novel conjugates of azithromycin, such as those with thiosemicarbazones, also presents new synthetic routes that may inherently avoid the formation of specific impurities. mdpi.com
Advancement in Process Analytical Technology (PAT) for Real-time Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. aspentech.comnih.gov The application of PAT is set to transform the management of this compound by enabling its real-time monitoring and control during the manufacturing process. aspentech.comjrtdd.com
The core of PAT lies in the use of in-line or online analytical tools that provide continuous data on the process. mt.commt.com This is a significant shift from traditional quality control, which often relies on offline testing of the final product. americanpharmaceuticalreview.com For impurity monitoring, techniques such as:
Spectroscopy: Near-infrared (NIR), Raman, and UV-Vis spectroscopy can be integrated directly into the production line to monitor the chemical composition of the reaction mixture in real-time. news-medical.netspectroscopyonline.com These methods can detect the emergence of Impurity O as it forms, allowing for immediate process adjustments.
Chromatography: While traditionally an offline method, advancements are leading to at-line and online high-performance liquid chromatography (HPLC) systems that can provide rapid analysis of impurity profiles during production. chromatographyonline.com
By integrating these analytical tools with process control systems, manufacturers can create a feedback loop. If the concentration of Impurity O begins to rise, the system can automatically adjust parameters like temperature or reagent flow to bring the process back into the desired state, preventing the formation of out-of-specification batches. aspentech.comispe.org This not only ensures product quality but also improves efficiency and reduces waste. aspentech.comnews-medical.net Research has already demonstrated the use of online imaging and ATR-FTIR to monitor the crystallization of azithromycin, ensuring desired crystal size distribution and purity. acs.org
Integration of High-Throughput Screening and Automation in Impurity Analysis
The identification and quantification of impurities can be a labor-intensive process. High-throughput screening (HTS) and automation are poised to significantly accelerate and improve the efficiency of analyzing for impurities like this compound. nih.gov
High-throughput screening allows for the rapid testing of a large number of samples. azolifesciences.com In the context of impurity analysis, this can be applied to:
Method Development: Quickly screen a wide range of analytical conditions (e.g., different chromatographic columns, mobile phases) to find the optimal method for detecting and quantifying Impurity O. chromatographyonline.com
Forced Degradation Studies: Systematically expose azithromycin to various stress conditions (heat, light, pH, oxidation) and rapidly analyze the resulting degradation products to understand the formation pathways of Impurity O.
Automation plays a crucial role in enabling HTS. nih.gov Automated systems can handle sample preparation, injection, and data acquisition, reducing manual errors and freeing up analysts for more complex tasks. nih.govsepscience.com For example, a fully automated Comprehensive Orthogonal Method Evaluation Technology (COMET) system has been developed for impurity profiling, significantly reducing the time required from weeks to days. nih.gov Similarly, automated pipetting and solid-phase extraction (SPE) systems have been developed for high-throughput analysis of antimicrobials in wastewater, a technology that can be adapted for pharmaceutical quality control. mdpi.com The integration of robotics and liquid handling devices with analytical instruments like LC-MS/MS allows for the processing of hundreds of samples per day. azolifesciences.comnih.gov
Sustainable Chemistry Approaches to Pharmaceutical Impurity Mitigation
The principles of sustainable chemistry, or green chemistry, offer a holistic framework for mitigating pharmaceutical impurities like this compound by focusing on preventing their formation in the first place. mdpi.comnih.gov This approach addresses the environmental and economic aspects of pharmaceutical manufacturing.
Key sustainable chemistry strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. ispe.org
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for synthesis. ispe.org
Design for Degradation: Designing drug molecules that, after their intended use, break down into innocuous substances in the environment. nih.gov While this is more related to the drug's lifecycle, the principles can inform the design of less persistent and toxic impurities.
Safer Solvents and Auxiliaries: The choice of solvents is a major focus, with a push to replace toxic and volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. nih.goviptsalipur.org
A significant aspect of sustainable chemistry is the reduction of energy consumption. iptsalipur.org Microwave-assisted synthesis, for example, can drastically reduce reaction times and energy usage compared to conventional heating methods. mdpi.comiptsalipur.org The application of these principles not only leads to a cleaner manufacturing process but can also result in cost savings through reduced waste disposal and energy costs. Research has shown that even wastewater from certain catalytic systems can be repurposed, embodying a circular economy approach within chemical manufacturing. ffhdj.com
Big Data Analytics and Chemometrics in Comprehensive Impurity Data Interpretation
The advanced analytical techniques used in modern pharmaceutical manufacturing generate vast and complex datasets. spectroscopyonline.comresearchgate.net Big data analytics and chemometrics are essential tools for extracting meaningful information from this data to better understand and control impurities like this compound. numberanalytics.comlongdom.org
Chemometrics applies mathematical and statistical methods to chemical data. researchgate.netlongdom.org In the context of impurity analysis, it can be used for:
Pattern Recognition: Techniques like Principal Component Analysis (PCA) can help identify patterns and relationships in large datasets, for instance, linking specific process parameters to the formation of Impurity O. longdom.org
Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can build predictive models that correlate spectral data (e.g., from NIR) with the concentration of Impurity O, enabling real-time quantification without the need for complex separations. spectroscopyonline.comnumberanalytics.com
Data Visualization: Chemometric tools can present complex data in an easily interpretable format, helping scientists to understand the system better. nih.gov
Big data analytics takes this a step further by integrating data from multiple sources across the entire manufacturing process, from raw material analysis to final product testing. By analyzing this comprehensive dataset, it is possible to identify subtle trends and correlations that might otherwise be missed. This holistic view can lead to a deeper understanding of the factors influencing the formation of this compound and enable the development of more robust control strategies. conicet.gov.ar The combination of Raman spectroscopy with chemometrics, for example, has been successfully used for the qualitative and quantitative analysis of azithromycin in solid dosage forms. nih.gov
Q & A
Q. What analytical methods are recommended for identifying and quantifying Azithromycin Impurity O in active pharmaceutical ingredients (APIs)?
-
Methodology : Use reversed-phase HPLC with UV detection, as described in pharmacopeial monographs. Key parameters include a mobile phase gradient (e.g., 0.05 M phosphate buffer and acetonitrile), a flow rate of 0.4 mL/min, and a C18 column. Relative retention times (RRT) and response factors (RRF) from validated impurity tables should guide identification .
-
Quantification : Apply the formula:
where and are peak areas of Impurity O and the azithromycin standard, respectively. accounts for unit conversions and RRF adjustments .
Q. How are acceptance criteria for this compound established in regulatory frameworks?
- Acceptance criteria are derived from process validation data and toxicological assessments. For example, unspecified impurities like Impurity O are typically limited to ≤0.2% (individual) and ≤3.0% (total impurities) under ICH Q3A/B guidelines. Specific thresholds may vary based on daily dose and clinical exposure .
Q. What chromatographic challenges arise when resolving Impurity O from structurally similar degradation products?
- Co-elution risks occur with impurities sharing core macrolide structures. Optimize column selectivity (e.g., using phenyl-hexyl stationary phases) and adjust mobile phase pH to enhance resolution. Confirm specificity via forced degradation studies (e.g., acid/base hydrolysis, oxidation) .
Advanced Research Questions
Q. How can forced degradation studies elucidate the degradation pathways and stability of this compound?
- Design : Expose azithromycin APIs to stress conditions (e.g., 0.1 M HCl/NaOH, 3% HO, UV light). Monitor Impurity O formation kinetics using LC-MS/MS to identify degradation products. Correlate findings with Arrhenius kinetics to predict shelf-life .
- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to fragment Impurity O and propose degradation mechanisms (e.g., N-demethylation, lactone ring cleavage) .
Q. What strategies resolve discrepancies in impurity profiles between batch synthesis routes?
- Root Cause Analysis : Compare impurity tables from different synthesis protocols (e.g., solvent systems, catalysts). Use chemometric tools (PCA, PLS-DA) to correlate process parameters (e.g., pH, temperature) with Impurity O variability .
- Mitigation : Optimize crystallization steps to reduce residual intermediates. Validate using DOE (design of experiments) to identify critical process parameters .
Q. How are reference standards for Impurity O synthesized and qualified in absence of commercial availability?
- Synthesis : Scale up minor impurities from pilot batches via preparative HPLC. Characterize using NMR (¹H/¹³C), FTIR, and elemental analysis.
- Qualification : Validate purity (>95%) via orthogonal methods (HPLC, LC-MS) and assign RRF using a qualified azithromycin standard. Document stability under ICH Q6A/B guidelines .
Q. What validation parameters are critical for ensuring LC-MS method accuracy in trace-level Impurity O analysis?
- Key Parameters :
- Specificity : Demonstrate resolution from matrix components (e.g., excipients).
- Linearity : Validate over 50–150% of the specification limit (e.g., 0.05–0.3%).
- LOQ/LOD : Establish limits ≤0.05% using signal-to-noise ratios (S/N ≥10:1).
- Robustness : Test column lot variability and mobile phase composition .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
